molecular formula C22H26FN3O3S B2598143 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021074-68-9

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No.: B2598143
CAS No.: 1021074-68-9
M. Wt: 431.53
InChI Key: XIEKAXTUGBVCRH-KPKJPENVSA-N
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Description

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a complex organic compound that features a cinnamamide backbone with a sulfonyl propyl chain and a fluorophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming the sulfonyl piperazine compound.

    Coupling with cinnamamide: Finally, the sulfonyl piperazine compound is coupled with cinnamamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cinnamamide moiety or the sulfonyl group, leading to different reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced cinnamamide derivatives or desulfonylated products.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl}propyl)-2-iodobenzamide: This compound shares a similar sulfonyl piperazine structure but differs in the cinnamamide moiety.

    4-(4-Fluorophenyl)piperazine derivatives: These compounds have similar pharmacological profiles due to the presence of the fluorophenyl piperazine group.

Uniqueness

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is unique due to the combination of the cinnamamide backbone with the sulfonyl propyl chain and fluorophenyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEKAXTUGBVCRH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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